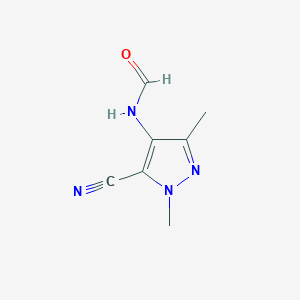
N-(5-Cyano-1,3-dimethyl-1H-pyrazol-4-yl)formamide
Cat. No. B8704915
Key on ui cas rn:
89239-21-4
M. Wt: 164.16 g/mol
InChI Key: ZOEJGZDMVLLUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04469868
Procedure details


The starting material is obtained by treating 16 g (0.12 mol) of 4-amino-5-cyano-1,3-dimethyl pyrazole [U.S. Pat. No. 3,121,092: CA 60 2030 (1964)] with acetic-formic anhydride (prepared by adding 45 ml of acetic anhydride to 20 ml of 98% formic acid at 50° C.). After standing at room temperature overnight, the solution is evaporated in vacuo. The residue is stirred in ether to give 14.5 g (74%) of N-(5-cyano-1,3-dimethylpyrazol-4-yl) formamide, mp 135° C.


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:10])=[N:4][N:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH:11](OC(=O)C)=[O:12]>>[C:7]([C:6]1[N:5]([CH3:9])[N:4]=[C:3]([CH3:10])[C:2]=1[NH:1][CH:11]=[O:12])#[N:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NN(C1C#N)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue is stirred in ether
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C(=NN1C)C)NC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
